2-Bromo-1,5-dichloro-3-methylbenzene
Overview
Description
2-Bromo-1,5-dichloro-3-methylbenzene is an aromatic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methyl groups. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dichloro-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-dichloro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Oxidation of the methyl group can yield benzoic acid derivatives.
Reduction Products: Reduction can lead to dehalogenated benzene compounds or fully reduced aromatic rings.
Scientific Research Applications
2-Bromo-1,5-dichloro-3-methylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It may be involved in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1,5-dichloro-3-methylbenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms and the electron-donating methyl group influences the reactivity and orientation of the compound in these reactions. The molecular targets and pathways involved depend on the specific chemical context and the nature of the substituents on the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-dichloro-2-methylbenzene
- 5-Bromo-1,3-dichloro-2-methylbenzene
- 2-Bromo-1,5-difluoro-3-methylbenzene
Uniqueness
2-Bromo-1,5-dichloro-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and methyl groups in this particular arrangement allows for selective reactions and makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-bromo-1,5-dichloro-3-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVKDHNEVDHIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717842 | |
Record name | 2-Bromo-1,5-dichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876493-68-4 | |
Record name | 2-Bromo-1,5-dichloro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,5-dichloro-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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